2-Oxiranecarboxylic acid, 3,3-diphenyl-, ethyl ester, (2S)-
CAS No.:
Cat. No.: VC15887691
Molecular Formula: C17H16O3
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H16O3 |
---|---|
Molecular Weight | 268.31 g/mol |
IUPAC Name | ethyl (2S)-3,3-diphenyloxirane-2-carboxylate |
Standard InChI | InChI=1S/C17H16O3/c1-2-19-16(18)15-17(20-15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3/t15-/m1/s1 |
Standard InChI Key | JRSQCUMYEAXYBA-OAHLLOKOSA-N |
Isomeric SMILES | CCOC(=O)[C@@H]1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | CCOC(=O)C1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of ethyl (2S)-3,3-diphenyloxirane-2-carboxylate consists of a three-membered oxirane ring (epoxide) fused to a carboxylate ester. The stereochemistry at the 2-position is defined as S, conferring chirality to the molecule. The two phenyl groups at the 3-position introduce steric bulk and aromatic π-electron systems, influencing both reactivity and physical properties .
Table 1: Key Identifiers and Structural Data
Property | Value | Source |
---|---|---|
CAS Registry Number | 5449-40-1 | |
Molecular Formula | C₁₇H₁₆O₃ | |
Molar Mass | 268.31 g/mol | |
SMILES Notation | CCOC(=O)C1OC1(C2=CC=CC=C2)C3=CC=CC=C3 | |
Stereochemistry (C2) | S configuration |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the oxirane protons (δ 3.5–4.5 ppm) and aromatic protons (δ 7.2–7.5 ppm). The ester carbonyl group appears near δ 170 ppm in ¹³C NMR . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 268.3101 (calculated for C₁₇H₁₆O₃⁺) .
Synthesis and Stereochemical Control
Sharpless Epoxidation
The (2S) stereochemistry is typically introduced via asymmetric epoxidation of α,β-unsaturated esters. For example, ethyl cinnamate derivatives undergo Sharpless epoxidation using titanium tetraisopropoxide, diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) to yield enantiomerically enriched epoxides .
This method achieves enantiomeric excess (ee) >90% for analogous systems, though specific data for the diphenyl variant remains undocumented .
Physicochemical Properties
Thermal Stability
While explicit melting/boiling points for this compound are unavailable, analogous methyl 3,3-diphenyloxirane-2-carboxylate (CAS 76527-25-8) exhibits a melting point of 165°C and decomposes above 300°C . The ethyl ester’s larger alkyl group likely reduces melting point slightly due to decreased crystallinity.
Solubility and Reactivity
The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in dichloromethane, toluene, and tetrahydrofuran. The strained epoxide ring undergoes nucleophilic attack at the less substituted oxygen, with regioselectivity influenced by the phenyl groups’ steric effects .
Applications in Organic Synthesis
Chiral Building Blocks
The (2S) configuration makes this compound valuable for synthesizing enantiopure pharmaceuticals. For example, β-hydroxy-α-amino acids—key motifs in HIV protease inhibitors—are accessible via epoxide ring-opening with ammonia or amines .
Polymer Chemistry
Epoxide-containing monomers polymerize via ring-opening to form polyethers. The diphenyl groups enhance thermal stability, suggesting utility in high-performance coatings or adhesives .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent work focuses on organocatalytic epoxidation to improve enantioselectivity and reduce metal waste. In silico modeling predicts that thiourea catalysts could achieve >95% ee for diphenyl epoxides .
Biocatalytic Approaches
Engineered epoxide hydrolases show promise for kinetic resolution of racemic mixtures, though application to bulky substrates like this compound remains challenging.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume